molecular formula C18H17BrN2O3S B3298836 N-(4-bromo-2-methylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide CAS No. 898419-71-1

N-(4-bromo-2-methylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide

Cat. No.: B3298836
CAS No.: 898419-71-1
M. Wt: 421.3 g/mol
InChI Key: IAGKPMHIHVKCTM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. The name suggests the presence of a sulfonamide group (-SO2NH2), a bromo group (-Br), and a methyl group (-CH3). The “azatricyclo” part of the name suggests a three-ring structure with at least one nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the bromo group might be introduced through electrophilic aromatic substitution, a common method for adding halogens to aromatic rings . The sulfonamide group could potentially be introduced through a substitution reaction with a suitable sulfonyl chloride .


Molecular Structure Analysis

The exact structure of this compound would depend on the arrangement of the functional groups and the specific configuration of the three-ring system. Unfortunately, without more information or a specific diagram, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. Bromo groups are often good leaving groups, meaning they can be replaced by other groups in a substitution reaction . Sulfonamides are typically quite stable but can participate in certain reactions under the right conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors like polarity, molecular weight, and the presence of certain functional groups would all influence properties like solubility, melting point, and reactivity .

Safety and Hazards

As with any chemical, the safety and potential hazards would depend on the specific properties of the compound. Proper handling and disposal procedures should always be followed .

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3S/c1-11-8-14(19)3-4-16(11)20-25(23,24)15-9-12-2-5-17(22)21-7-6-13(10-15)18(12)21/h3-4,8-10,20H,2,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGKPMHIHVKCTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-2-methylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide
Reactant of Route 2
N-(4-bromo-2-methylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide
Reactant of Route 3
N-(4-bromo-2-methylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide
Reactant of Route 4
N-(4-bromo-2-methylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromo-2-methylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide
Reactant of Route 6
N-(4-bromo-2-methylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide

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